2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride
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Overview
Description
2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a 2,3-dihydro-1H-inden-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,3-dihydro-1H-inden-4-yl)pyrrolidine
- **2-(2,3-dihydro-1H-inden-2-yl)hydrazine hydrochloride
- **2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride
Uniqueness
2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the pyrrolidine ring and the 2,3-dihydro-1H-inden-2-yl group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18ClN |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-11-9-12(8-10(11)4-1)13-6-3-7-14-13;/h1-2,4-5,12-14H,3,6-9H2;1H |
InChI Key |
XJKDKOZWBDYRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2CC3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
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